4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
Overview
Description
4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE typically involves multiple steps. One common approach includes:
Nitration: Introducing a nitro group to the benzene ring.
Methoxylation: Adding a methoxy group to the aromatic ring.
Sulfonylation: Incorporating the sulfonyl group.
Amidation: Forming the amide bond between the aromatic rings.
Each step requires specific reagents and conditions. For example, nitration often uses nitric acid and sulfuric acid, while methoxylation might involve methanol and a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group may also play a role in its biological activity by interacting with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitroacetophenone
- 4-Methoxy-3-nitroaniline
- 4-Methoxy-3-nitro-N-{4-[(propionylcarbamothioyl)amino]phenyl}benzamide
Uniqueness
4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-14-3-6-17(7-4-14)23-31(28,29)18-10-8-16(9-11-18)22-21(25)15-5-12-20(30-2)19(13-15)24(26)27/h3-13,23H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEQXWQVDPQFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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